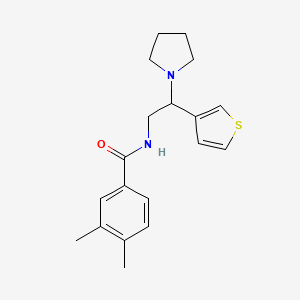![molecular formula C20H13BrN2OS B2606622 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide CAS No. 307326-15-4](/img/structure/B2606622.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are known for their wide range of biological activities, including antibacterial properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the reaction of substituted 2-amino benzothiazoles with other precursor substrates . The compounds are synthesized in excellent yields and their structures are corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data .
Molecular Structure Analysis
The molecular structure of “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide” is characterized by the presence of a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring .
Chemical Reactions Analysis
Benzothiazole derivatives, including “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide”, have been found to manifest profound antimicrobial activity . This suggests that they may undergo chemical reactions with bacterial cells, leading to their antibacterial effects.
Aplicaciones Científicas De Investigación
Antiproliferative and Apoptosis-Inducing Properties
A study by Zhang et al. (2018) synthesized and evaluated 2-(3-aminophenyl)-benzothiazole derivatives for their in vitro antiproliferative activity against various human cancer cell lines. One compound demonstrated significantly improved antiproliferative activity and induced apoptosis in A549 cells, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Zhang et al., 2018).
Novel Synthetic Routes and Chemical Transformations
Odame et al. (2020) reported a novel gold(I)-mediated intramolecular transamidation of thiourea derivatives to yield benzamides via dethiocyanation. This study provided insights into the synthesis of benzamide derivatives, including those related to N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide, offering a new synthetic pathway for researchers in the field (Odame et al., 2020).
Catalytic Activities and Material Science Applications
Research by Yen et al. (2006) explored the synthesis of benzothiazolin-2-ylidene complexes and evaluated their catalytic activities towards Heck coupling reactions. Such studies underscore the versatility of benzothiazole derivatives in catalysis and material science, suggesting potential applications beyond biological activities (Yen et al., 2006).
Antimicrobial Properties
Incerti et al. (2017) synthesized a series of benzothiazole-3-carboxamides/acetamides and evaluated their antimicrobial activity against various bacterial and fungal species. The study demonstrated the antimicrobial potential of these compounds, indicating their usefulness in developing new antimicrobial agents (Incerti et al., 2017).
Direcciones Futuras
The future directions for “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide” and similar compounds could involve further exploration of their antibacterial properties and potential applications in medicine . Additionally, more research could be conducted to fully understand their synthesis, molecular structure, chemical reactions, mechanism of action, and safety profile.
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2OS/c21-16-9-2-1-8-15(16)19(24)22-14-7-5-6-13(12-14)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBUAYBIAXUWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4-[methyl(methylsulfonyl)amino]butanamide;hydrochloride](/img/structure/B2606541.png)
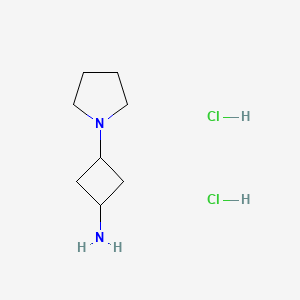
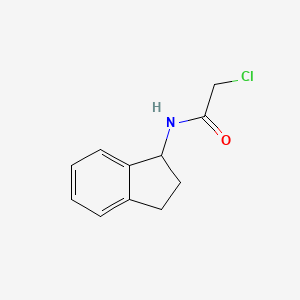
![3-(2-Hydroxy-ethylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2606544.png)
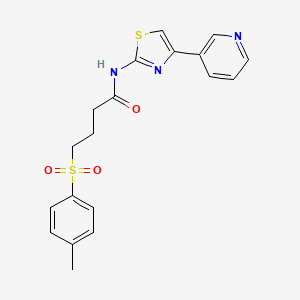
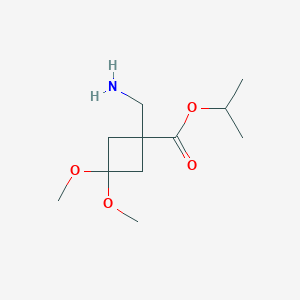
![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B2606548.png)
![7-hydroxy-N-(3-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2606550.png)
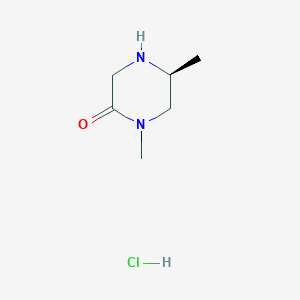
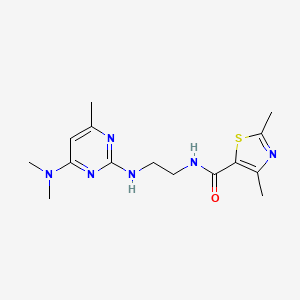
![2-(4-methylbenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2606556.png)
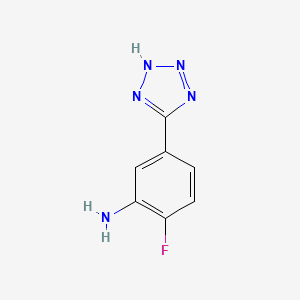
![4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2606558.png)
